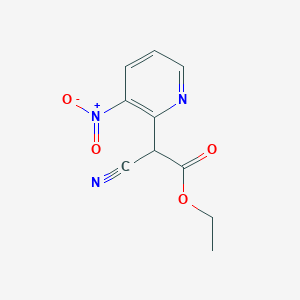

Ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate

Vue d'ensemble

Description

Ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate is a chemical compound with the molecular formula C10H9N3O4 . It has a molecular weight of 235.2 . The compound is typically in the form of a solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9N3O4/c1-2-17-10(14)7(6-11)9-8(13(15)16)4-3-5-12-9/h3-5,7H,2H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 135-136 degrees Celsius .Applications De Recherche Scientifique

Synthesis of Anticancer Agents

Ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate has been explored for the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, demonstrating effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia, highlighting its potential in anticancer agent development Temple et al., 1983.

Chemical Synthesis Techniques

This compound is involved in studies focusing on selective reduction of aromatic nitro compounds, presenting a methodology where stannous chloride is utilized in non-acidic and non-aqueous mediums, preserving sensitive groups in the molecule Bellamy & Ou, 1984.

Advanced Material Synthesis

This compound derivatives have been synthesized and shown solid-state fluorescence, suggesting their potential use in optical materials and sensors due to their unique luminescent properties Chunikhin & Ershov, 2021.

Novel Synthetic Pathways

Research has also explored its role in facilitating new synthetic routes to various heterocyclic compounds, including 1,3,4-oxadiazoles, 1,3,4-oxadiazolopyridines, and pyridopyridazines, underscoring its versatility in organic synthesis Elnagdi et al., 1988.

Catalysis and Green Chemistry

The compound has been implicated in the development of environmentally friendly catalytic systems for reactions such as the hydrogenation of nitrophenol and electro-oxidation of methanol, indicating its utility in catalysis and sustainable chemical processes Sivakumar & Phani, 2011.

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c1-2-17-10(14)7(6-11)9-8(13(15)16)4-3-5-12-9/h3-5,7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKAXEULUCDDLLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=C(C=CC=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorobenzyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2646481.png)

![(NZ)-N-[anilino(phenyl)methylidene]-4-(2-hydroxyethyl)piperazine-1-carbothioamide](/img/structure/B2646483.png)

![(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2646493.png)

![2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid hydrochloride](/img/structure/B2646495.png)

![2-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2646498.png)

![2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2646500.png)

![2-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)benzonitrile](/img/structure/B2646502.png)